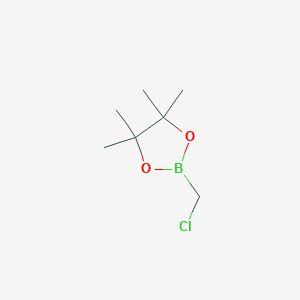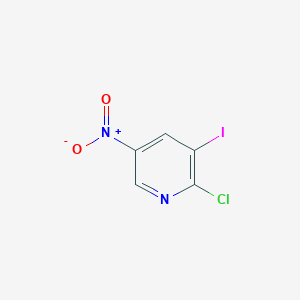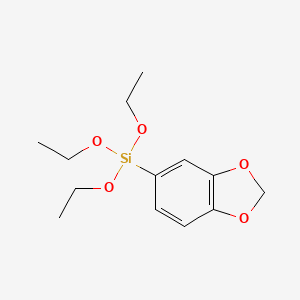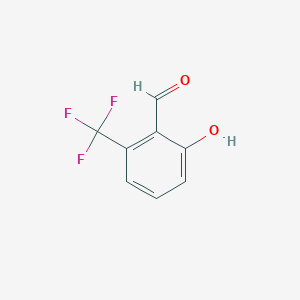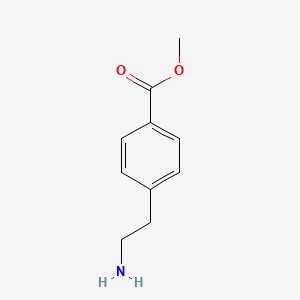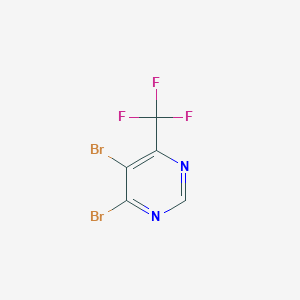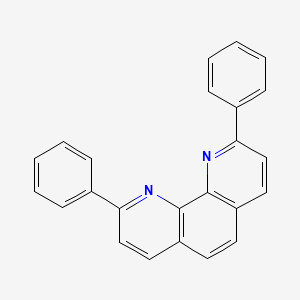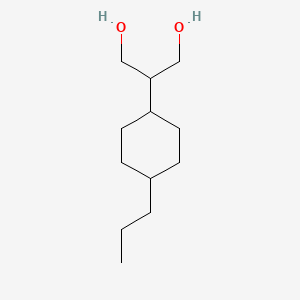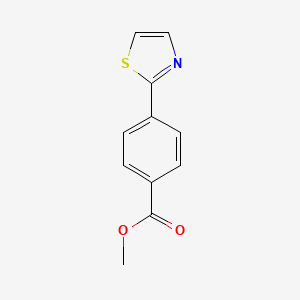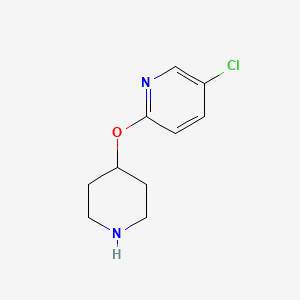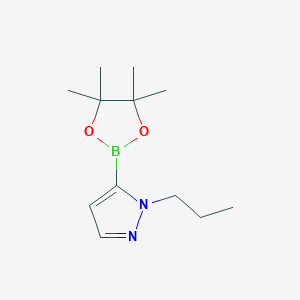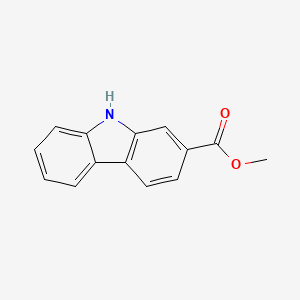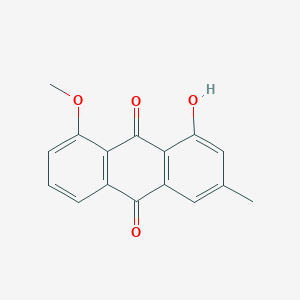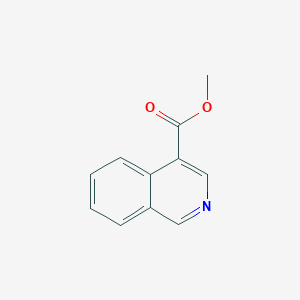
甲基异喹啉-4-羧酸酯
描述
Methyl Isoquinoline-4-carboxylate is a chemical compound with the molecular formula C11H9NO2 and a molecular weight of 187.2 . It is also known by its IUPAC name, methyl 4-isoquinolinecarboxylate .
Molecular Structure Analysis
The InChI code for Methyl Isoquinoline-4-carboxylate is 1S/C11H9NO2/c1-14-11(13)10-7-12-6-8-4-2-3-5-9(8)10/h2-7H,1H3 . This code provides a specific identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
Methyl Isoquinoline-4-carboxylate is a solid at room temperature . It has a density of 1.2±0.1 g/cm3 . Its boiling point is 315.3±15.0 °C at 760 mmHg , and it has a melting point of 82°C .科学研究应用
Quinoline and its derivatives are essential in several pharmacological active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses . Here are some of the applications:
- Anticancer : Quinoline derivatives have shown potential in anticancer research .
- Antioxidant : They have been found to exhibit antioxidant properties .
- Anti-inflammatory : Quinoline derivatives have been used in the treatment of inflammation .
- Antimalarial : Quinoline-based drugs have been used in the treatment of malaria .
- Anti-SARS-CoV-2 : Some quinoline derivatives have shown potential against SARS-CoV-2 .
- Antituberculosis : They have been used in the treatment of tuberculosis .
- Anti-COVID-19 : Some quinoline derivatives have shown potential against SARS-CoV-2 .
- Anti-mycobacterial : Quinoline derivatives have been used in the treatment of mycobacterial infections .
- Antimicrobial : They have been used in the treatment of various microbial infections .
- Anticonvulsant : Quinoline derivatives have shown potential in the treatment of convulsions .
- Cardiovascular : They have been used in the treatment of cardiovascular diseases .
- Antibacterial : Quinoline derivatives have been used in the treatment of bacterial infections .
- Anti-COVID-19 : Some quinoline derivatives have shown potential against SARS-CoV-2 .
- Anti-mycobacterial : Quinoline derivatives have been used in the treatment of mycobacterial infections .
- Antimicrobial : They have been used in the treatment of various microbial infections .
- Anticonvulsant : Quinoline derivatives have shown potential in the treatment of convulsions .
- Cardiovascular : They have been used in the treatment of cardiovascular diseases .
- Antibacterial : Quinoline derivatives have been used in the treatment of bacterial infections .
安全和危害
The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with it are P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
属性
IUPAC Name |
methyl isoquinoline-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-14-11(13)10-7-12-6-8-4-2-3-5-9(8)10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOMAQBGRXCIEBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70474052 | |
| Record name | Methyl Isoquinoline-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70474052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl Isoquinoline-4-carboxylate | |
CAS RN |
20317-40-2 | |
| Record name | Methyl Isoquinoline-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70474052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl isoquinoline-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


